![molecular formula C12H14N2O B14605113 Hydrazine, [2-(2-naphthalenyloxy)ethyl]- CAS No. 59040-29-8](/img/structure/B14605113.png)
Hydrazine, [2-(2-naphthalenyloxy)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine, [2-(2-naphthalenyloxy)ethyl]- is an organic compound that features a hydrazine group attached to a naphthalenyloxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrazine, [2-(2-naphthalenyloxy)ethyl]- typically involves the reaction of hydrazine with a naphthalenyloxyethyl precursor. One common method is the nucleophilic addition of hydrazine to a carbonyl compound, forming a hydrazone intermediate. This intermediate can then be further processed under specific conditions to yield the desired hydrazine derivative .
Industrial Production Methods
Industrial production of hydrazine derivatives often involves large-scale reactions under controlled conditions. The use of high boiling point solvents, such as ethylene glycol, and the application of heat are common in these processes to ensure the complete conversion of reactants to the desired product .
Chemical Reactions Analysis
Types of Reactions
Hydrazine, [2-(2-naphthalenyloxy)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of hydrazine, [2-(2-naphthalenyloxy)ethyl]- include bases such as potassium hydroxide (KOH) and solvents like ethylene glycol. High temperatures are often required to drive these reactions to completion .
Major Products Formed
The major products formed from the reactions of hydrazine, [2-(2-naphthalenyloxy)ethyl]- depend on the specific reaction conditions and reagents used. For example, the Wolff-Kishner reduction can convert carbonyl compounds to alkanes, while other reactions may yield different hydrazine derivatives .
Scientific Research Applications
Hydrazine, [2-(2-naphthalenyloxy)ethyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions, including the formation of hydrazones and other derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of hydrazine, [2-(2-naphthalenyloxy)ethyl]- involves its interaction with specific molecular targets and pathways. For example, in the Wolff-Kishner reduction, hydrazine reacts with carbonyl compounds to form hydrazones, which then undergo further reactions to yield alkanes. This process involves multiple steps, including deprotonation, protonation, and the release of nitrogen gas .
Comparison with Similar Compounds
Hydrazine, [2-(2-naphthalenyloxy)ethyl]- can be compared with other hydrazine derivatives, such as:
Ethylhydrazine: A simpler hydrazine derivative with different chemical properties and applications.
Phenylhydrazine: Another hydrazine derivative used in organic synthesis and pharmaceutical research.
Properties
CAS No. |
59040-29-8 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-naphthalen-2-yloxyethylhydrazine |
InChI |
InChI=1S/C12H14N2O/c13-14-7-8-15-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,14H,7-8,13H2 |
InChI Key |
BORMNCXGATVZMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(4-Ethylphenoxy)-3-methylpent-3-EN-1-YL]-2-methyl-2-pentyloxirane](/img/structure/B14605030.png)
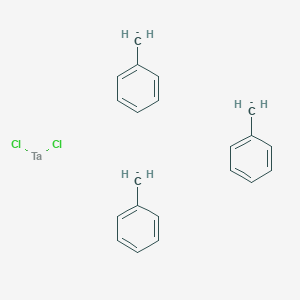
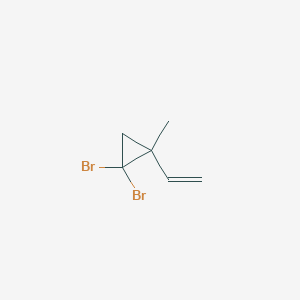
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl-](/img/structure/B14605051.png)
![N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine](/img/structure/B14605058.png)

![1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14605076.png)
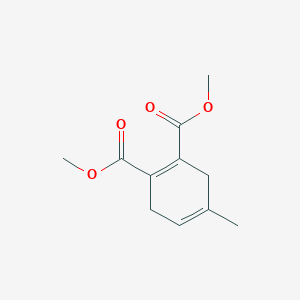

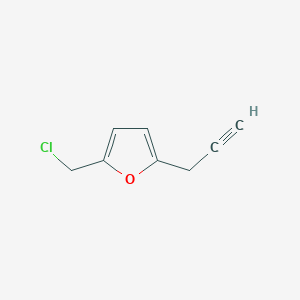
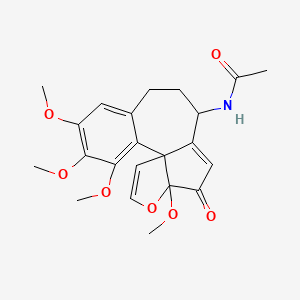

![4-Ethylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14605106.png)
![1-(2-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14605107.png)
